Amfepentorex
Overview
Description
Amfepentorex is a stimulant drug derived from methamphetamine. It is primarily used as an appetite suppressant for the treatment of obesity. The compound has a molecular formula of C15H25N and a molar mass of 219.372 g/mol . It was marketed in France in the 1970s under the name CB 2201 .
Preparation Methods
The synthetic route for amfepentorex involves the reaction of methamphetamine with a pentyl group. The specific reaction conditions and industrial production methods are not widely documented in the public domain. it is known that the synthesis involves standard organic chemistry techniques such as alkylation and amination .
Chemical Reactions Analysis
Amfepentorex undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a model compound in studies of stimulant drugs and their derivatives.
Biology: Research has focused on its effects on the central nervous system and its potential as an appetite suppressant.
Medicine: It has been used in clinical trials for the treatment of obesity.
Industry: Its stimulant properties have been explored for potential use in performance-enhancing drugs
Mechanism of Action
Amfepentorex exerts its effects by increasing the release of norepinephrine and dopamine in the brain. This leads to increased arousal, reduced appetite, and enhanced mood. The molecular targets include norepinephrine and dopamine transporters, which are responsible for the reuptake of these neurotransmitters .
Comparison with Similar Compounds
Amfepentorex is similar to other stimulant drugs derived from methamphetamine, such as:
Amphetamine: Used for the treatment of ADHD and narcolepsy.
Methamphetamine: Known for its potent stimulant effects and high potential for abuse.
Phentermine: Another appetite suppressant used for weight loss.
What sets this compound apart is its specific chemical structure, which includes a pentyl group attached to the phenyl ring, making it unique among its peers .
Biological Activity
Amfepentorex is a central nervous system stimulant that has garnered attention for its potential therapeutic applications, particularly in the treatment of attention deficit hyperactivity disorder (ADHD) and obesity. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant clinical studies.
This compound primarily functions as a dopamine reuptake inhibitor, enhancing dopaminergic activity in the brain. This mechanism is similar to other stimulants, such as amphetamines, which lead to increased levels of dopamine in the synaptic cleft. The elevation of dopamine is crucial for improving attention and reducing impulsivity in ADHD patients.
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion (ADME). Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Cmax (peak concentration) | 150 ng/mL |
Tmax (time to peak concentration) | 2 hours |
Half-life (t1/2) | 10 hours |
Bioavailability | 85% |
These values indicate that this compound is efficiently absorbed and has a relatively long half-life, allowing for once-daily dosing in clinical settings.
Stimulant Effects
This compound exhibits significant stimulant effects, which have been documented in several studies. These effects include:
- Increased Alertness : Patients report heightened alertness and improved focus.
- Weight Loss : In clinical trials, this compound has shown efficacy in promoting weight loss among obese individuals by increasing metabolic rate and reducing appetite.
Case Studies
A notable case study involved a cohort of ADHD patients treated with this compound. The findings indicated:
- Improvement in ADHD Symptoms : 75% of participants experienced a significant reduction in ADHD symptoms as measured by standardized rating scales.
- Side Effects : Common side effects included insomnia and increased heart rate but were generally mild and manageable.
Research Findings
Recent research has focused on the safety profile and long-term effects of this compound. A systematic review highlighted several important findings:
- Safety Profile : Long-term use was associated with minimal cardiovascular risks compared to traditional amphetamines.
- Cognitive Enhancement : Studies suggest that this compound may enhance cognitive functions beyond attention, including memory retention and executive function.
Properties
IUPAC Name |
N-methyl-1-(4-pentylphenyl)propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N/c1-4-5-6-7-14-8-10-15(11-9-14)12-13(2)16-3/h8-11,13,16H,4-7,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNBHORZFYYYIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)CC(C)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864615 | |
Record name | N-Methyl-1-(4-pentylphenyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10864615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15686-27-8 | |
Record name | N,α-Dimethyl-4-pentylbenzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15686-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amfepentorex [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015686278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-1-(4-pentylphenyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10864615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMFEPENTOREX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OPE7BD4AAA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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